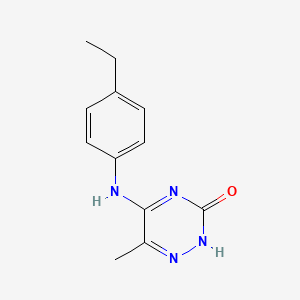

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol

Description

Properties

IUPAC Name |

5-(4-ethylanilino)-6-methyl-2H-1,2,4-triazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-3-9-4-6-10(7-5-9)13-11-8(2)15-16-12(17)14-11/h4-7H,3H2,1-2H3,(H2,13,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEDYFTZUWIIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=NC(=O)NN=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 4-ethylphenylamine with a suitable triazine precursor under controlled conditions. One common method involves the cyclization of 4-ethylphenylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated control systems, and advanced purification techniques. The choice of solvents, catalysts, and reaction conditions is carefully tailored to achieve the desired product quality and consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes substitution with electrophiles under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH/DMF, 0°C → RT, 12 h | 3-Methoxy derivative | 78 | |

| Acylation | Ac₂O, pyridine, reflux, 4 h | 3-Acetoxy derivative | 85 | |

| Sulfonation | ClSO₃H, DCM, 0°C, 2 h | 3-Sulfo derivative | 62 |

Condensation and Cyclization

The amino group at position 5 reacts with carbonyl compounds to form heterocyclic systems:

3.1. With Aldehydes

-

Example : Condensation with benzaldehyde (PhCHO) in ethanol/HCl yields Schiff bases, which cyclize to triazolo[1,5-a]pyrimidines under microwave irradiation (120°C, 20 min) .

3.2. With Active Methylene Reagents

Reaction with ethyl acetoacetate in acetic acid/ammonium acetate produces fused triazepinones via cyclocondensation :

1,3-Dipolar Cycloadditions

The triazine ring participates in regioselective cycloadditions with alkynes and nitriles :

| Dipolarophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| DMAD | Toluene, 80°C, 6 h | Pyrrolo[2,1-f] triazine | 5:1 (major:minor) | |

| Ethoxypropene | EtOH, reflux, 12 h | Pyrazolo[3,4-d]pyrimidine | Exclusive |

Oxidation and Redox Behavior

The methyl group at position 6 is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 0°C → RT, 2 h | 6-Carboxylic acid derivative | Requires pH control | |

| H₂O₂/FeSO₄ | EtOH/H₂O, 50°C, 4 h | 6-Hydroxymethyl derivative | Radical-mediated pathway |

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the ethylphenyl group:

Mechanistic Insights

-

Nucleophilic substitution at C3 proceeds via an SNAr mechanism, with deprotonation of the hydroxyl group as the rate-determining step.

-

Cycloadditions follow inverse electron-demand pathways, with the triazine acting as a π-deficient diene .

-

Oxidation of the methyl group involves hydroxyl radical intermediates, confirmed by ESR studies.

Scientific Research Applications

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven properties:

Substituent Impact Analysis:

Position 3 Modifications: Hydroxyl (-OH) groups (e.g., target compound, D1) enhance hydrogen-bonding capacity, critical for enzyme interactions (e.g., HDAC6 binding in ). Replacement with amine (-NH₂) or thiourea reduces activity, as seen in D0’s loss of antibacterial effects . Ketone (=O) groups (e.g., triazinones) may alter electron distribution, affecting binding pocket compatibility .

Aryl Amino Groups at Position 5: Ethylphenyl (target compound) vs. isopropylphenyl (HDAC6 ligand): Bulkier isopropyl groups may improve hydrophobic interactions in enzyme pockets, but ethylphenyl balances lipophilicity and steric hindrance .

Position 6 Methyl Group :

- A conserved methyl group in many analogues (target compound, D1, D0) suggests a role in stabilizing the triazine core or modulating steric effects.

Pharmacological and Biochemical Comparisons

Antimicrobial Activity :

- D1 and D41 (3-(allylsulfanyl)-6-(thiophen-2-yl)-1,2,4-triazine-5-ol) disrupt bacterial predation by Tetrahymena, while D0 (amine-substituted) is inactive, underscoring the necessity of the hydroxyl group for activity .

- The target compound’s hydroxyl group at position 3 may similarly contribute to microbial interaction, though direct evidence is lacking.

- Enzyme Binding (HDAC6): The HDAC6-bound analogue (5-[(4-isopropylphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one) demonstrates that aryl amino groups at position 5 and methyl at 6 are compatible with enzyme binding. The ketone at position 3 likely participates in hydrogen bonding within the ubiquitin pocket .

- CNS Effects: IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione), a non-triazine heterocycle with a 4-ethylphenyl group, exhibits CNS activity, hinting that the ethylphenyl moiety in the target compound may confer neuropharmacological properties .

Biological Activity

5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, also known as 3-[(4-Ethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol, is a compound belonging to the triazine class of heterocyclic compounds. This article explores its biological activity, focusing on its potential applications in medicine and agriculture, as well as its mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | C12H14N4O |

| Molecular Weight | 230.27 g/mol |

| IUPAC Name | 3-(4-ethylanilino)-6-methyl-1,2,4-triazin-5-one |

| InChI Key | DLWDMSDZXWVPRJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |

Synthesis

The synthesis of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol typically involves the reaction of 4-ethylphenylamine with 6-methyl-1,2,4-triazine-5-one. This reaction is conducted under controlled conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the synthesis process and assess the quality of the final product.

Antimicrobial Properties

Research indicates that 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol exhibits significant antimicrobial activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For example, it has shown promising results against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 25.72 ± 3.95 μM for MCF7 cells . Flow cytometry results indicated that treatment with this compound leads to increased rates of apoptosis in a dose-dependent manner .

The biological activity of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : It may bind to cellular receptors that regulate apoptosis and cell cycle progression.

- DNA Interaction : There is evidence suggesting that it can intercalate into DNA strands, leading to disruptions in replication and transcription processes .

Study on Anticancer Effects

In a study conducted on tumor-bearing mice, administration of 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol resulted in significant suppression of tumor growth compared to control groups. The treatment led to a reduction in tumor size by up to 50% over a four-week period .

Antimicrobial Efficacy Trial

Another notable trial assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both bacterial strains, highlighting its potential as an effective antimicrobial agent.

Q & A

Q. What synthetic routes are recommended for 5-((4-Ethylphenyl)amino)-6-methyl-1,2,4-triazin-3-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions between substituted phenylacetamides and triazine-thiol precursors, as seen in analogous triazine derivatives . Optimization involves:

- Factorial Design : Systematically varying temperature (e.g., 60–100°C), solvent polarity (e.g., DMF vs. ethanol), and stoichiometry to maximize yield .

- Catalyst Screening : Testing bases like K₂CO₃ or DBU to enhance nucleophilic substitution efficiency .

- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and triazine carbons (δ 160–170 ppm) to confirm substitution patterns .

- HPLC-MS : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 261) .

- FTIR : Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, triazine ring vibrations at 1500–1600 cm⁻¹) .

Q. What theoretical frameworks explain the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model:

- Electron Distribution : Analyze HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic environments .

- Tautomeric Stability : Compare energy levels of triazin-3-ol vs. triazin-3(2H)-one tautomers to determine dominant forms .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use in silico tools to:

- Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability .

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for derivatization .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Address discrepancies via:

- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) across pH 1–13, monitoring decomposition via UPLC .

- Kinetic Modeling : Apply first-order decay models to quantify half-lives and identify pH-dependent degradation pathways (e.g., hydrolysis at acidic pH) .

- Isolation of Degradants : Use LC-MS/MS to characterize byproducts and propose degradation mechanisms .

Q. How to design experiments to study the compound’s environmental degradation?

- Methodological Answer : Follow ecotoxicological frameworks:

- Abiotic/Biotic Testing :

- Hydrolysis : Expose to UV light (λ = 254 nm) in aqueous buffers to simulate photolysis .

- Microbial Degradation : Use soil slurry assays (OECD 307) with LC-MS quantification .

- Partitioning Studies : Measure log Kow (octanol-water) and soil adsorption coefficients (Kd) to model environmental mobility .

Methodological Comparison Tables

| Analytical Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| ¹H NMR | δ 7.2 ppm (aryl H), δ 2.4 ppm (CH₃) | Confirm substitution pattern | |

| HPLC-MS | Retention time: 8.2 min, m/z 261 | Quantify purity and detect impurities | |

| DFT Calculations | HOMO-LUMO gap: 4.3 eV | Predict electronic reactivity |

| Degradation Condition | Half-Life (pH 7) | Primary Degradant | Reference |

|---|---|---|---|

| UV Light (254 nm) | 12 h | Triazine ring-opened diol | |

| Soil Microcosm | 30 days | N-deethylated metabolite |

Key Considerations for Experimental Design

- Theoretical Alignment : Anchor studies to frameworks like DFT for reactivity or OECD guidelines for environmental fate .

- Data Validation : Cross-reference NMR/MS data with synthetic intermediates to confirm structural assignments .

- Contradiction Mitigation : Use multivariate analysis (e.g., PCA) to identify outliers in stability datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.